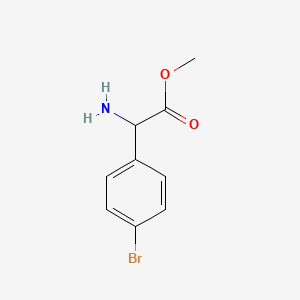
Methyl 2-amino-2-(4-bromophenyl)acetate
説明
Methyl 2-amino-2-(4-bromophenyl)acetate is a chemical compound that serves as a building block in organic synthesis. It is related to compounds that have been studied for their potential use in medicinal chemistry, such as the synthesis of local anesthetics and anti-inflammatory agents . The compound's structure includes a bromophenyl group, which is a common moiety in pharmaceuticals and can be used to create a variety of derivatives with potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves the alkylation of phenolic precursors followed by selective reduction. For instance, ethyl-2-(4-aminophenoxy)acetate, a compound with a similar phenylamine structure, was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate and subsequent reduction . Similarly, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, another related compound, was prepared by reacting cupric bromide with a methyl acetyl derivative . These methods demonstrate the versatility of bromophenyl compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, revealing a triclinic crystal system with specific unit cell parameters . The molecular packing was influenced by non-covalent interactions such as hydrogen bonding and pi-pi interactions, which are also important in the molecular structure of methyl 2-amino-2-(4-bromophenyl)acetate derivatives.
Chemical Reactions Analysis
Compounds with the methyl 2-amino-2-(4-bromophenyl)acetate moiety can undergo various chemical reactions to form new derivatives. For instance, aminoacetyl derivatives were formed by condensation of substituted p-aminobenzoic esters with a bromoacetyl derivative . These reactions are crucial for the development of compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of bromine and the acetate group can affect the compound's reactivity and solubility. The spectroscopic properties, such as UV/Vis absorption bands, are also characteristic of the compound's electronic structure, as seen in the related compound ethyl-2-(4-aminophenoxy)acetate, which displayed specific bands corresponding to electronic transitions . These properties are essential for the identification and analysis of the compound and its derivatives.
科学的研究の応用
Synthesis and Antihypertensive Activity
Methyl 2-amino-2-(4-bromophenyl)acetate has been utilized in the synthesis of various compounds with potential pharmacological applications. Abdel-Wahab et al. (2008) synthesized derivatives through complex chemical reactions, leading to compounds with notable antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Anticonvulsant Activity
This compound is also relevant in the synthesis of anticonvulsant drugs. For instance, Unverferth et al. (1998) reported the synthesis of 3-aminopyrroles, starting from corresponding acetophenone and glycine derivatives, which showed significant anticonvulsant activity in various test models (Unverferth et al., 1998).
Structural Analysis in Medicinal Chemistry
Methyl 2-amino-2-(4-bromophenyl)acetate has been analyzed for its structural properties to understand its biological activity. Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies on a related compound, methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139), to establish its structure and the energetically preferred conformation responsible for its anticonvulsant property (Edafiogho et al., 2003).
Antimicrobial Activity
In the realm of antimicrobial research, Doraswamy and Ramana (2013) synthesized compounds starting from 2-(4-bromo phenyl) methyl cyanide, which underwent various chemical reactions to yield compounds that were then screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Safety And Hazards
特性
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERRTOUSFSZICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292100 | |
| Record name | Methyl α-amino-4-bromobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-bromophenyl)acetate | |
CAS RN |
42718-15-0 | |
| Record name | Methyl α-amino-4-bromobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42718-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-amino-4-bromobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



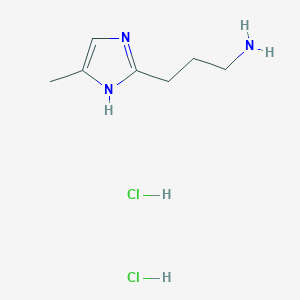
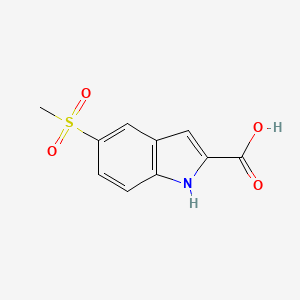
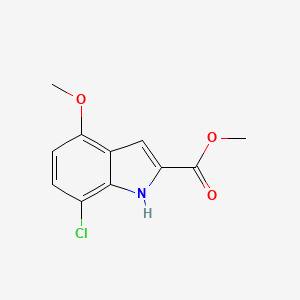
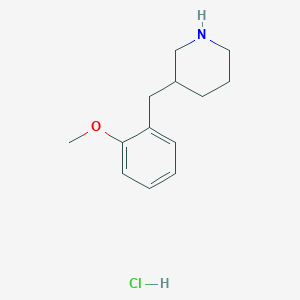
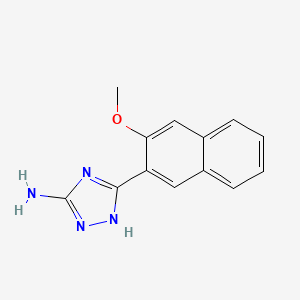
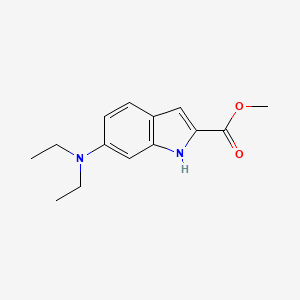
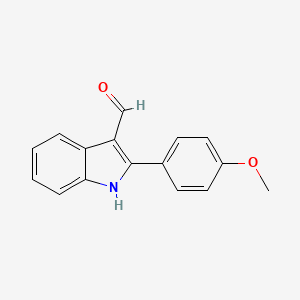
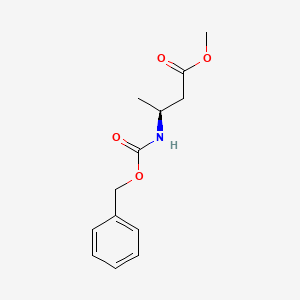
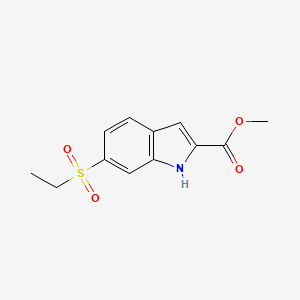
![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
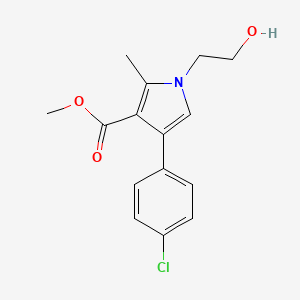
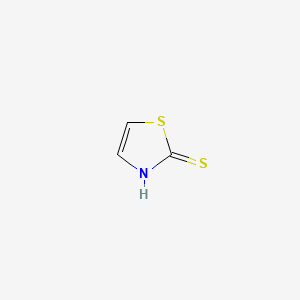
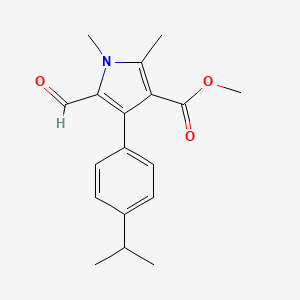
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)